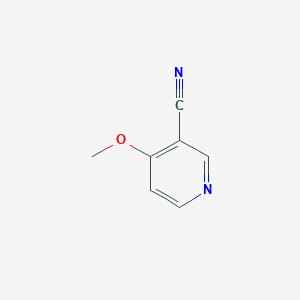

4-Methoxynicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-2-3-9-5-6(7)4-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVZZFXJASCNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373134 | |

| Record name | 4-Methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74133-20-3 | |

| Record name | 4-Methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxynicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxynicotinonitrile, with the CAS Number 74133-20-3, is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry.[1][2] Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile functionality on the pyridine ring, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic analysis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 74133-20-3 | [1] |

| Molecular Formula | C₇H₆N₂O | [3] |

| Molecular Weight | 134.14 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 106 - 108 °C | [5] |

| Boiling Point | 264 - 265 °C | [5] |

| Solubility | Soluble in common organic solvents such as ethanol and acetone; insoluble in water. | [5][6] |

| Density | 1.11 g/cm³ | [5] |

| Flash Point | 119.9 °C | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and desired scale. A prevalent and effective method involves the condensation of a suitable precursor with malononitrile.

Experimental Protocol: Condensation Reaction

This protocol outlines a general procedure for the synthesis of substituted nicotinonitriles, which can be adapted for this compound. The key principle is the base-catalyzed reaction between a chalcone derivative (or a related 1,3-dicarbonyl compound) and malononitrile.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the appropriate chalcone precursor in methanol.

-

Addition of Base: To the stirred solution, add a freshly prepared solution of sodium methoxide in methanol. The amount of sodium methoxide is typically stoichiometric to the chalcone.

-

Addition of Malononitrile: Add an excess of malononitrile to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The formation of a precipitate often indicates product formation.

-

Isolation of the Product: Filter the resulting solid and wash it with a suitable solvent (e.g., cold methanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as a mixture of methanol and ethanol, to yield the final product with high purity.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The aromatic protons on the pyridine ring will appear as distinct signals, and the methoxy group will be a sharp singlet.

-

Expected Chemical Shifts (δ):

-

Methoxy Protons (-OCH₃): A singlet around 3.9-4.2 ppm.

-

Pyridine Ring Protons: Doublets and doublets of doublets in the aromatic region (typically 7.0-8.5 ppm), with coupling constants characteristic of the substitution pattern.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in different chemical environments.

-

Expected Chemical Shifts (δ):

-

Methoxy Carbon (-OCH₃): Around 55-60 ppm.

-

Nitrile Carbon (-C≡N): In the range of 115-120 ppm.

-

Pyridine Ring Carbons: In the aromatic region (110-165 ppm). The carbon attached to the methoxy group will be significantly downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

-

Characteristic Absorption Bands (cm⁻¹):

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.[7]

-

C-O Stretch (Aryl Ether): A strong absorption in the region of 1250-1300 cm⁻¹.

-

C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretching (Aromatic and Methyl): Peaks just above and below 3000 cm⁻¹, respectively.[8]

-

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 134, corresponding to the molecular weight of C₇H₆N₂O.

-

Key Fragmentation: Loss of a methyl radical (M-15) from the methoxy group or loss of the methoxy group itself (M-31) are common fragmentation pathways.

Reactivity and Chemical Logic

The reactivity of this compound is governed by the electronic nature of its substituents and the pyridine ring.

-

Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, although the electron-donating methoxy group can modulate this reactivity.

-

Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or reaction with organometallic reagents.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating methoxy group may direct electrophiles to specific positions.

-

Formation of Pyridinium Ions: The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts, which can enhance the ring's reactivity towards nucleophiles.[9][10]

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Discovery

Nicotinonitrile derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[11] this compound serves as a key intermediate in the synthesis of compounds targeting a range of diseases.

-

Anticancer Agents: The pyridine-3-carbonitrile scaffold is present in numerous compounds with antiproliferative effects. For instance, derivatives have shown cytotoxic activity against various cancer cell lines, including liver, prostate, and breast cancer.[7]

-

Antimicrobial and Antiviral Agents: The structural features of nicotinonitriles make them suitable for targeting enzymes and receptors in microbial and viral pathogens.

-

Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enabling the design of potent enzyme inhibitors.

The strategic placement of the methoxy group at the 4-position allows for fine-tuning of the electronic and steric properties of the molecule, which is a critical aspect of the lead optimization phase in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is known to cause skin and eye irritation and may cause respiratory irritation. It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and diverse reactivity make it an attractive starting material for the development of novel therapeutic agents. A comprehensive understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the broader context of drug discovery and development.

References

- 4-Methoxyphenylacetonitrile: A Crucial Intermediate for Pharma Synthesis. (n.d.).

- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (1989). Journal of the Chemical Society, Perkin Transactions 1, (12), 2345.

- The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. (n.d.).

- Electronic Supplementary Material (ESI) for RSC Advances. (2012). The Royal Society of Chemistry.

- 4-Methoxybenzoylacetonitrile(3672-47-7) 13C NMR spectrum. (n.d.).

- nicotinonitrile. (n.d.). Organic Syntheses Procedure.

- Interpretation of mass spectra. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29).

- The Role of 2-Methoxynicotinonitrile in Fine Chemical Manufacturing. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). (n.d.).

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.).

- 1H NMR Spectrum (PHY0020438). (n.d.).

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.).

- Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. (n.d.).

- 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1812–o1813.

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).

- Table of Characteristic IR Absorptions. (n.d.).

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).

- Mass Spectrometry. (n.d.).

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). Molecules, 23(10), 2465.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum. (n.d.).

- IR Chart. (n.d.). Retrieved from University of California, Los Angeles.

- Common Organic Solvents: Table of Properties. (n.d.).

- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023). Molecules, 28(18), 6525.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(24), 8595–8613.

- Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2007).

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2020). Molecules, 25(4), 856.

- p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure.

- sample 13C NMR spectra of compounds with common functional groups. (2022, October 7).

- Interpretation of Infrared Spectra, A Practical Approach. (n.d.).

- 12.7: Interpreting Infrared Spectra. (2024, September 30).

- 4-Methoxypyridine. (n.d.).

- Solvent Miscibility Table. (n.d.).

- Interpreting C-13 NMR Spectra. (2023, January 29).

- 13-C NMR - How Many Signals. (2022, February 8).

- Solvents and Polarity. (n.d.).

- Properties of Common Organic Solvents. (2022, September 8).

- 4-Methyl-Nicotinonitrile. (n.d.). Retrieved from Nanjing Finechem Holding Co.,Limited.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methyl-Nicotinonitrile Manufacturer & Supplier in China | High Purity CAS 100189-99-1 | Uses, Safety, Price & Quality Assurance [nj-finechem.com]

- 6. innospk.com [innospk.com]

- 7. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 4-Methoxynicotinonitrile: A Guide for Drug Development Professionals

Abstract

4-Methoxynicotinonitrile is a pivotal building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides an in-depth analysis of the primary synthetic strategies for its preparation, with a focus on the selection and rationale of starting materials. We will explore three principal pathways: the methylation of 4-hydroxynicotinonitrile, the nucleophilic substitution of 4-chloronicotinonitrile, and a multi-step synthesis commencing from 4-aminonicotinonitrile. Each route is critically evaluated for its efficiency, scalability, and practicality in a drug development context, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Methoxy-Pyridine Moiety

The 4-methoxy-3-cyanopyridine scaffold, the core of this compound, is a privileged structure in drug discovery. Its unique electronic and steric properties allow it to engage in a variety of biological interactions, making it a valuable component in the design of novel therapeutics. The strategic placement of the methoxy and cyano groups on the pyridine ring provides handles for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization. The choice of an optimal synthetic route to this key intermediate is therefore a critical decision in the early stages of drug development, impacting both the timeline and cost of a project.

Synthetic Pathways to this compound

The synthesis of this compound can be approached from several distinct starting materials. The selection of a particular route is often dictated by the availability and cost of the precursors, as well as the desired scale of the reaction. This guide will focus on the three most prevalent and practical methodologies.

Pathway A: Methylation of 4-Hydroxynicotinonitrile

This is arguably the most direct route to this compound, predicated on the availability of 4-hydroxynicotinonitrile. The core of this approach is a nucleophilic Williamson ether synthesis.

The phenolic hydroxyl group of 4-hydroxynicotinonitrile is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This highly nucleophilic species then readily attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to yield the desired 4-methoxy product. The choice of base and solvent is crucial to ensure high conversion and minimize side reactions.

Diagram 1: General Workflow for Pathway A

Caption: Synthesis of this compound from 4-Hydroxynicotinonitrile.

Materials:

-

4-Hydroxynicotinonitrile[1]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methyl Iodide (CH₃I)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 4-hydroxynicotinonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add methyl iodide (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxynicotinonitrile | [1] |

| Key Reagents | K₂CO₃, CH₃I | |

| Solvent | DMF | |

| Typical Yield | 85-95% | |

| Purity | >98% (after chromatography) |

Pathway B: Nucleophilic Substitution of 4-Chloronicotinonitrile

This pathway offers an alternative for when 4-chloronicotinonitrile is a more accessible starting material. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the 4-position of the ring towards nucleophilic attack. Sodium methoxide, a strong nucleophile, attacks the carbon atom bearing the chlorine, forming a Meisenheimer complex. The departure of the chloride ion restores the aromaticity of the ring, yielding this compound.

Diagram 2: General Workflow for Pathway B

Caption: Synthesis of this compound from 4-Chloronicotinonitrile.

Materials:

-

4-Chloronicotinonitrile[2]

-

Sodium Methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve 4-chloronicotinonitrile (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Chloronicotinonitrile | [2] |

| Key Reagents | Sodium Methoxide | |

| Solvent | Methanol | |

| Typical Yield | 80-90% | |

| Purity | >98% (after chromatography) |

Pathway C: Synthesis from 4-Aminonicotinonitrile via Sandmeyer Reaction

This route is a more classical, multi-step approach that can be advantageous when 4-aminonicotinonitrile is the most economical starting point. The key transformation is the Sandmeyer reaction.[3][4][5][6]

The synthesis begins with the diazotization of 4-aminonicotinonitrile using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then subjected to a copper(I)-catalyzed reaction. While the direct conversion to a methoxy group via a Sandmeyer-type reaction is not standard, a common strategy involves conversion to a more readily displaceable group like a halide (e.g., chloro or bromo) followed by nucleophilic substitution with methoxide as described in Pathway B. An alternative, though less common, approach is the direct decomposition of the diazonium salt in methanol, which can sometimes lead to the desired methoxy product, albeit with potentially lower yields and more side products.

For the purpose of this guide, we will outline the conversion to 4-chloronicotinonitrile followed by methoxylation.

Diagram 3: General Workflow for Pathway C

Caption: Synthesis of this compound from 4-Aminonicotinonitrile.

Step 1: Synthesis of 4-Chloronicotinonitrile via Sandmeyer Reaction

Materials:

-

4-Aminonicotinonitrile[7]

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

-

Suspend 4-aminonicotinonitrile (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography to obtain 4-chloronicotinonitrile.

Step 2: Synthesis of this compound

Follow the protocol outlined in Section 2.2.2.

| Parameter | Value | Reference |

| Starting Material | 4-Aminonicotinonitrile | [7] |

| Key Transformations | Diazotization, Sandmeyer Reaction, Nucleophilic Substitution | [3][4][5][6] |

| Overall Yield | 60-75% (over two steps) | |

| Purity | >97% (after final purification) |

Comparative Analysis of Synthetic Routes

| Synthetic Pathway | Starting Material | Key Advantages | Key Disadvantages |

| A: Methylation | 4-Hydroxynicotinonitrile | High yield, one-step, mild conditions | Availability and cost of starting material can be a factor |

| B: Nucleophilic Substitution | 4-Chloronicotinonitrile | High yield, one-step, readily available starting material | Use of strong base (sodium methoxide) |

| C: Sandmeyer Reaction | 4-Aminonicotinonitrile | Utilizes a potentially cheaper starting material | Multi-step, involves handling of diazonium salts (potential safety hazard), lower overall yield |

Conclusion and Recommendations

For the synthesis of this compound in a drug development setting, Pathway A (Methylation of 4-hydroxynicotinonitrile) and Pathway B (Nucleophilic Substitution of 4-chloronicotinonitrile) represent the most efficient and high-yielding approaches. The choice between these two will largely depend on the commercial availability and cost-effectiveness of the respective starting materials. Pathway A is often preferred for its milder reaction conditions.

Pathway C (from 4-aminonicotinonitrile) , while a classic and viable route, is generally less favored due to its multi-step nature, lower overall yield, and the inherent safety considerations associated with diazotization reactions. However, it remains a valuable alternative if 4-aminonicotinonitrile is significantly more economical or readily available than the other precursors.

Ultimately, a thorough cost-benefit analysis, considering starting material price, reagent costs, operational safety, and throughput, should be conducted to determine the most suitable synthetic strategy for a given project's scale and budget.

References

- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. RSC Publishing.

- Google Patents. (n.d.). CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.

- Google Patents. (n.d.). CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides.

- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. ScienceScholar.

-

Wikipedia. (2022, November 7). Nicotinonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. ScienceScholar.

-

ResearchGate. (2025). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-Aminonicotinonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2.

-

National Institutes of Health. (n.d.). 4-Chloronicotinonitrile hydrochloride. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Late-stage oxidative C(sp3)–H methylation. PMC PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Drug Substance Starting Material Selection. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

-

ICH. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation.... Retrieved from [Link]

-

MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

- Google Patents. (n.d.). US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.

-

YouTube. (2023, February 24). Late-Stage Methylation of Drug Molecules. Retrieved from [Link]

Sources

- 1. 89324-16-3|4-Hydroxynicotinonitrile|BLD Pharm [bldpharm.com]

- 2. 4-Chloronicotinonitrile hydrochloride | C6H4Cl2N2 | CID 73554001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. chembk.com [chembk.com]

Spectroscopic Profile of 4-Methoxynicotinonitrile: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methoxynicotinonitrile (also known as 4-methoxypyridine-3-carbonitrile), a key heterocyclic compound with applications in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document synthesizes predicted data, based on analogous compounds and first principles, to offer a comprehensive spectroscopic profile, complete with detailed experimental protocols and interpretive insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a methoxy group at the 4-position and a nitrile group at the 3-position. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. The electron-donating methoxy group and the electron-withdrawing nitrile group exert opposing effects on the aromatic ring, influencing the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.[1][2][3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit three signals in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region for the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.6 | Singlet | - | Adjacent to the nitrogen atom, significantly deshielded. |

| H-5 | ~8.5 | Doublet | ~5.0 | Coupled to H-6 and deshielded by the adjacent nitrile group. |

| H-6 | ~7.0 | Doublet | ~5.0 | Coupled to H-5 and shielded by the para-methoxy group. |

| -OCH₃ | ~4.0 | Singlet | - | Typical chemical shift for a methoxy group on an aromatic ring. |

The predicted chemical shifts are based on data from structurally similar methoxypyridine and nicotinonitrile derivatives.[5][6][7] For instance, the protons on a simple 4-methoxypyridine appear at approximately 8.2 ppm and 6.7 ppm, while the protons on 3-cyanopyridine are observed around 9.2 ppm, 8.4 ppm, and 7.8 ppm.[2][6] The interplay of the substituent effects in this compound leads to the predicted values in Table 1.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~152 | Adjacent to the ring nitrogen, deshielded. |

| C-3 | ~105 | Attached to the electron-withdrawing nitrile group, but shielded by the methoxy group. |

| C-4 | ~165 | Attached to the electron-donating methoxy group, significantly deshielded. |

| C-5 | ~140 | Deshielded by the adjacent nitrile group. |

| C-6 | ~110 | Shielded by the para-methoxy group. |

| -C≡N | ~117 | Typical chemical shift for a nitrile carbon. |

| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon. |

These predictions are informed by the known ¹³C NMR data of related nicotinonitrile and methoxypyridine compounds, where carbons attached to oxygen are significantly downfield, and nitrile carbons appear in a characteristic region.[4][8][9]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the nitrile, methoxy, and pyridine functional groups.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the pyridine ring. |

| ~2950-2850 | C-H stretch (aliphatic) | Medium | From the methyl group of the methoxy substituent. |

| ~2230 | C≡N stretch (nitrile) | Strong, Sharp | A highly characteristic and intense absorption for the nitrile group. |

| ~1600, ~1500 | C=C and C=N stretch (aromatic ring) | Medium-Strong | Typical skeletal vibrations of the pyridine ring. |

| ~1250 | C-O stretch (aryl ether) | Strong | Characteristic of the aryl-O bond in the methoxy group. |

The prediction for the nitrile stretch is based on the well-established absorption of this functional group. The C-O stretch and aromatic ring vibrations are predicted based on data from analogous methoxy-substituted aromatic compounds.[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

Upon electron ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale for Formation |

| 134 | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule. |

| 119 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 106 | [M - CO]⁺˙ | Loss of carbon monoxide from the molecular ion. |

| 91 | [M - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide. |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |

The molecular weight of this compound is 134.14 g/mol , so the molecular ion peak is expected at m/z 134. The fragmentation pattern is predicted based on the known fragmentation of methoxy-substituted aromatic compounds and nitriles, where the loss of a methyl radical and carbon monoxide are common pathways.[10]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40-200.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Visualizing the Spectroscopic Data Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The synergistic use of NMR, IR, and MS allows for an unambiguous determination of its molecular structure. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reproducibility and reliability in research and development settings.

References

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1940-1959. [Link]

-

NIST. (n.d.). 4-Methoxybenzoylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8303. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for "Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Retrieved from [Link]

-

Chantrapromma, S., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2812. [Link]

-

NIST. (n.d.). 4-Methoxycinnamonitrile,c&t. NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. International Journal of Molecular Sciences, 24(17), 13410. [Link]

-

Zarytova, T. M., et al. (2020). 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. Chemistry of Heterocyclic Compounds, 56(10), 1315-1321. [Link]

-

PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxycinnamonitrile, mixture of cis and trans. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxypyridine-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2469. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile(21642-98-8) 1H NMR [m.chemicalbook.com]

- 2. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Methoxybenzoylacetonitrile [webbook.nist.gov]

- 4. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 3-Cyanopyridine(100-54-9) 1H NMR [m.chemicalbook.com]

- 7. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. 4-Methoxypyridine(620-08-6) 13C NMR spectrum [chemicalbook.com]

- 10. 4-Methoxycinnamonitrile,c&t [webbook.nist.gov]

Biological activity of 4-Methoxynicotinonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Methoxynicotinonitrile Derivatives

Foreword

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile reactivity and diverse pharmacological applications.[1] Among its many derivatives, the nicotinonitrile (3-cyanopyridine) core has emerged as a particularly fruitful pharmacophore, yielding compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses specifically on the this compound chemotype, a subset that has garnered significant attention for its potential to modulate key biological pathways. Our objective is to move beyond a simple recitation of facts and provide a cohesive, in-depth analysis grounded in experimental evidence. We will explore the synthetic rationale, delve into the mechanisms of action, and present validated protocols to empower researchers, scientists, and drug development professionals in their own investigations.

The Synthetic Keystone: Accessing the this compound Core

The therapeutic potential of any chemical scaffold is fundamentally linked to its synthetic accessibility. A robust and versatile synthetic route allows for the systematic exploration of the structure-activity relationship (SAR), a critical step in optimizing lead compounds. For this compound derivatives, a common and effective strategy involves the cyclization of a chalcone derivative with malononitrile in the presence of a base, typically sodium methoxide.[3][4] This approach is favored for its operational simplicity and the wide availability of substituted chalcones, which allows for extensive diversification at multiple positions of the resulting pyridine ring.

Experimental Protocol: Synthesis of 4-Aryl-2-methoxy-6-substituted-nicotinonitriles

This protocol outlines a generalized procedure for the synthesis of the target scaffold, based on methodologies reported in the literature.[3][5][6]

Step 1: Chalcone Synthesis (Precursor)

-

Dissolve an appropriately substituted acetophenone (1.0 eq) and an aromatic aldehyde (1.1 eq) in ethanol.

-

Add a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide, and stir the mixture at room temperature.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated chalcone via filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone precursor.

Step 2: Cyclization to form the Nicotinonitrile Core

-

In a round-bottom flask, dissolve the purified chalcone (1.0 eq) and malononitrile (1.2 eq) in anhydrous methanol.[5]

-

Add a freshly prepared solution of sodium methoxide in methanol (2.0 eq). The sodium methoxide acts as both a base to deprotonate the malononitrile and as the source for the 2-methoxy group on the pyridine ring.[3]

-

Reflux the reaction mixture for several hours, continuing to monitor by TLC until the starting materials are consumed.

-

After cooling to room temperature, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

The resulting precipitate, the desired this compound derivative, is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research has highlighted the potential of nicotinonitrile derivatives as anticancer agents.[1][5][7] These compounds often exert their effects by interfering with critical signaling pathways that regulate cell growth, differentiation, and survival.

Mechanism of Action: Kinase Inhibition

One of the primary mechanisms through which these derivatives exhibit anticancer activity is the inhibition of protein kinases.[5] Kinases are crucial nodes in cell signaling cascades, and their dysregulation is a hallmark of many cancers. Substituted nicotinonitriles have been identified as potent inhibitors of key kinases such as the p38α MAP kinase, which is involved in cellular responses to stress and inflammation and plays a role in cancer cell proliferation and survival.[5] By blocking the active site of these enzymes, this compound derivatives can disrupt the downstream signaling events that drive malignant growth.

Caption: Inhibition of the p38 MAPK signaling pathway by a this compound derivative.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7,8-DHMC with C3 n-decyl chain | K562 (Leukemia) | 42.4 | [8] |

| 7,8-DHMC with C3 n-decyl chain | LS180 (Colon) | 25.2 | [8] |

| 7,8-DHMC with C3 n-decyl chain | MCF-7 (Breast) | 25.1 | [8] |

| Nicotinonitrile Derivative 1 | MCF-7 (Breast) | 1.7 ± 0.3 | [7] |

| Epoxyboetirane P (8 ) | EPG85-257RDB (Gastric, MDR) | 0.72 | [9][10] |

| Methoxyboetirane B (15 ) | HT-29RDB (Colon, MDR) | 9.61 ± 0.10 | [9] |

Note: DHMC refers to dihydroxy-4-methylcoumarin, a related scaffold demonstrating the importance of specific substitutions. MDR refers to Multidrug-Resistant cell lines.

Experimental Protocol: Cell Viability Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.[9]

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Read Absorbance: Measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, this compound derivatives have shown promise as both antimicrobial and anti-inflammatory agents, suggesting a broad therapeutic window.

Antimicrobial Activity

Several studies have synthesized and screened 2-methoxy-3-cyanopyridine derivatives for their activity against various bacterial and fungal strains.[4][6] The mechanism is often linked to the disruption of essential cellular processes in the microbes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

-

Inoculum Preparation: Grow microbial cultures (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using broth as the diluent.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory effects of related pyridine and coumarin derivatives often involve the inhibition of key inflammatory mediators and enzymes.[11][12] For instance, some heterocyclic compounds are known to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the elevated production of prostaglandins during inflammation.[13] Other mechanisms include the suppression of pro-inflammatory cytokines like TNF-α and the inhibition of nitric oxide (NO) production.[11][14]

Caption: A generalized workflow for the biological evaluation of novel compounds.

Future Perspectives and Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry. The research summarized in this guide demonstrates its significant potential across multiple therapeutic areas, particularly in oncology and infectious diseases. The synthetic tractability of this core allows for extensive chemical modification, providing a robust platform for SAR studies and lead optimization.

Future work should focus on elucidating more detailed mechanisms of action, including the identification of specific kinase targets and the exploration of their effects on complex inflammatory signaling networks like the NF-κB pathway.[15] Furthermore, in vivo studies are necessary to translate the promising in vitro data into tangible therapeutic outcomes, with a careful eye on pharmacokinetic and toxicological profiles.[16] The convergence of versatile synthesis, potent biological activity, and a clear mechanistic rationale positions this compound derivatives as a highly promising class of compounds for continued investigation in drug discovery.

References

- BenchChem.

- Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.

- PubMed Central. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.

- PubMed Central. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile.

- ResearchGate. (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.

- ResearchGate. (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.

- PubMed.

- PubMed.

- MDPI.

- ResearchGate.

- CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- Taylor & Francis Online.

- MDPI.

- PubMed Central. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors.

- PubMed Central. Epoxylathyrane Derivatives as MDR-Selective Compounds for Disabling Multidrug Resistance in Cancer.

- Frontiers. Epoxylathyrane Derivatives as MDR-Selective Compounds for Disabling Multidrug Resistance in Cancer.

- PubMed Central.

Sources

- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epoxylathyrane Derivatives as MDR-Selective Compounds for Disabling Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Epoxylathyrane Derivatives as MDR-Selective Compounds for Disabling Multidrug Resistance in Cancer [frontiersin.org]

- 11. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mechanisms of action of adrenocorticotropic hormone and other melanocortins relevant to the clinical management of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxynicotinonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Methoxynicotinonitrile Core

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is paramount. The this compound moiety, while not extensively explored as a singular entity, represents a confluence of two well-established pharmacophores: the nicotinonitrile core and the methoxy-substituted pyridine ring. This guide provides a forward-looking technical analysis of the potential applications of this compound in medicinal chemistry, drawing upon the known attributes of its constituent parts to project its utility in the development of next-generation therapeutics.

The nicotinonitrile, or 3-cyanopyridine, scaffold is a privileged structure found in numerous biologically active compounds and marketed drugs.[1] Its utility is broad, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The nitrile group, a versatile functional handle, can participate in various chemical transformations and often serves as a key interacting element with biological targets.[3] Concurrently, the strategic placement of a methoxy group on the pyridine ring can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a valuable tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.[4][5]

This guide will delve into the synthetic strategies for accessing this compound and its derivatives, explore its potential as a central scaffold in targeting a range of diseases, and provide detailed experimental protocols for its synthesis and biological evaluation.

Synthetic Pathways and Chemical Reactivity

The synthesis of this compound and its analogs can be approached through several established methodologies in heterocyclic chemistry. A plausible and efficient route involves the multi-component reaction of a suitable chalcone precursor with malononitrile in the presence of a base such as sodium methoxide.[6] This approach offers the advantage of building molecular complexity in a single step.

Proposed Synthetic Protocol: Multi-component Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a substituted this compound derivative, adapted from methodologies reported for similar nicotinonitriles.[6]

Step 1: Synthesis of the Chalcone Precursor

-

To a solution of 4-methoxyacetophenone (1.0 eq) in ethanol, add an appropriate aromatic aldehyde (1.0 eq).

-

Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Cyclization to the this compound Derivative

-

Dissolve the synthesized chalcone (1.0 eq) in methanol.

-

Add a freshly prepared solution of sodium methoxide in methanol (1.1 eq).

-

To this mixture, add malononitrile (1.2 eq) and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, the product will precipitate from the reaction mixture.

-

Filter the solid product, wash with cold methanol, and dry under vacuum to yield the desired this compound derivative.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound derivatives.

The reactivity of the this compound core is characterized by the electrophilic nature of the pyridine ring and the nucleophilic character of the nitrile nitrogen. The methoxy group, being an electron-donating group, can influence the regioselectivity of further functionalization reactions on the pyridine ring.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its versatility as a scaffold for targeting a multitude of biological pathways implicated in various diseases.

As a Scaffold for Kinase Inhibitors

Numerous nicotinonitrile derivatives have been identified as potent inhibitors of various kinases, including tyrosine kinases.[7][8] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. The this compound scaffold can be envisioned as a core for developing novel kinase inhibitors, where the methoxy group can be strategically employed to enhance binding affinity and selectivity.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Development of Novel Enzyme Inhibitors

Beyond kinases, the nicotinonitrile core has been shown to be effective against a range of other enzymes. Studies have demonstrated the inhibitory activity of nicotinonitrile derivatives against α-glucosidase, tyrosinase, and urease.[3] This suggests that a library of this compound analogs could be screened to identify potent and selective inhibitors for these and other enzymatic targets. The methoxy group can be crucial in optimizing interactions within the enzyme's active site.

Table 1: Representative IC50 Values for Nicotinonitrile Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | Representative IC50 (µM) | Reference |

| Nicotinonitrile Derivatives | Tyrosine Kinase | 0.311 - 0.352 | [7][8] |

| Nicotinonitrile Derivatives | α-Glucosidase | 27.09 | [3] |

| Nicotinonitrile Derivatives | Urease | 33.04 | [3] |

| Nicotinonitrile Derivatives | Tyrosinase | 10.55 | [3] |

As a Bioisosteric Replacement in Drug Design

The concept of bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity or pharmacokinetic profile, is a cornerstone of medicinal chemistry.[9][10] The nitrile group of this compound can act as a bioisostere for other polar functional groups, while the entire methoxypyridine ring can be considered a bioisostere for other aromatic systems. This allows for the rational design of new drug candidates by modifying existing pharmacophores with the this compound core. For instance, in the development of novel nicotinamide derivatives, bioisosteric replacement of an azo bond with an oxadiazole motif led to a significant improvement in antifungal activity.[11][12]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays are essential.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against a target kinase.

-

Reagents and Materials:

-

Target kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

This compound test compounds

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the this compound test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Protocol 2: Cell Proliferation Assay

This assay is used to determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Cell culture medium and supplements

-

This compound test compounds

-

Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)

-

96-well plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the cell viability using a plate reader.

-

Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition).

-

Diagram of Drug Discovery and Evaluation Workflow

Caption: A typical workflow for the discovery of drugs based on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging the well-documented biological activities of the nicotinonitrile core and the advantageous physicochemical properties imparted by the 4-methoxy group, medicinal chemists can rationally design and synthesize new chemical entities with the potential for high potency, selectivity, and favorable drug-like properties. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation against a broad range of biological targets. Such efforts are poised to unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies. ResearchGate. Available at: [Link]

-

Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. ACS Publications. Available at: [Link]

-

Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science. Available at: [Link]

-

Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E. Available at: [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available at: [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. Journal of Medicinal Chemistry. Available at: [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. The Journal of Organic Chemistry. Available at: [Link]

-

Nicotinonitrile. Wikipedia. Available at: [Link]

-

Common bioisosteres of different functional groups. ResearchGate. Available at: [Link]

-

Nicotinonitrile. Organic Syntheses. Available at: [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Research Square. Available at: [Link]

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

-

p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]

-

Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. Chemistry – A European Journal. Available at: [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules. Available at: [Link]

-

Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology. Available at: [Link]

-

Materials Functionalization with Multicomponent Reactions: State of the Art. Chemical Reviews. Available at: [Link]

-

A thiol-containing zirconium MOF functionalized with silver nanoparticles for synergistic CO2 cycloaddition reactions. Dalton Transactions. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

4-Methoxynicotinonitrile: A Versatile Building Block for Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their rigid frameworks provide precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets. Among these, the pyridine ring is a particularly "privileged" scaffold, prized for its unique electronic properties and its ability to participate in hydrogen bonding. 4-Methoxynicotinonitrile has emerged as a highly versatile and valuable building block, offering multiple reaction sites for the construction of complex, multi-substituted pyridine derivatives.[1][2]

This guide provides a technical overview of this compound, detailing its intrinsic reactivity and exploring its application in key synthetic transformations. We will delve into the causality behind its reactivity, provide validated experimental insights, and showcase its power in constructing diverse heterocyclic systems.

The Unique Chemical Personality of this compound

The reactivity of this compound is dictated by the interplay of its three core components:

-

The Pyridine Ring : As an electron-deficient aromatic system, the pyridine ring is inherently activated towards nucleophilic attack, a characteristic that sets it apart from electron-rich carbocyclic aromatics like benzene.

-

The C3-Nitrile Group (-CN) : This strongly electron-withdrawing group further depletes the electron density of the pyridine ring, significantly enhancing its susceptibility to nucleophilic aromatic substitution (SNAr). The nitrile itself is a versatile functional handle, amenable to transformations into amines, carboxylic acids, amides, or tetrazoles.

-

The C4-Methoxy Group (-OCH₃) : This electron-donating group modulates the electronic profile of the ring. Critically, it can also function as a leaving group or be cleaved to unmask a pyridone moiety, another highly sought-after heterocyclic core.

This specific arrangement of functional groups creates a powerful synthon with multiple, distinct reaction pathways, allowing chemists to strategically build molecular complexity.

Core Synthetic Transformations

This compound is a precursor for a variety of powerful chemical reactions. Its utility can be broadly categorized into several key areas, each offering a different strategy for molecular diversification.

While this compound itself does not possess a typical leaving group like a halogen, it can be readily converted to substrates suitable for SNAr. For instance, demethylation to the 4-hydroxypyridine followed by conversion to a 4-chloro or 4-triflate derivative opens the door to a wide range of nucleophilic substitutions. The nitrile group at the C3 position is crucial, as electron-withdrawing groups must be ortho or para to the leaving group to effectively stabilize the anionic intermediate. [3] Typical Experimental Protocol: Substitution of a 4-Chloronicotinonitrile Derivative

-

Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloronicotinonitrile (1.0 eq), the desired amine or alcohol nucleophile (1.1-1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Solvent : Add a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).

-

Reaction : Heat the mixture with stirring to 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. [4]To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically by introducing a halogen (e.g., Br, I) or a triflate group. The Suzuki-Miyaura coupling is a prominent example, reacting an organoboron species with an organic halide. [5][6][7][8] The catalytic cycle for the Suzuki reaction involves three key steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the pyridine derivative.